
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentane ring, a piperidine moiety, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The ester functional group can be introduced through an esterification reaction between the carboxylic acid derivative of the cyclopentane ring and ethanol in the presence of a catalyst such as sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester functional group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Pharmacology: It can be used in the study of receptor-ligand interactions and the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate: This compound has a cyclopropane ring instead of a cyclopentane ring, which can lead to different chemical reactivity and biological activity.
Ethyl 2-oxocyclopentanecarboxylate: This compound lacks the piperidine moiety, making it less versatile in terms of biological applications.
Cyclopentolate: A muscarinic antagonist used in ophthalmology, which shares the cyclopentane ring but has different functional groups and pharmacological properties.
The uniqueness of this compound lies in its combination of the cyclopentane ring, piperidine moiety, and ester functional group, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
13227-87-7 |
|---|---|
Molekularformel |
C16H28ClNO4 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
ethyl 1-(2-piperidin-1-ylpropanoyloxy)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H27NO4.ClH/c1-3-20-15(19)16(9-5-6-10-16)21-14(18)13(2)17-11-7-4-8-12-17;/h13H,3-12H2,1-2H3;1H |
InChI-Schlüssel |
MMERZHRUZJNECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1)OC(=O)C(C)N2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



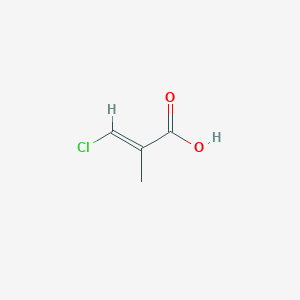

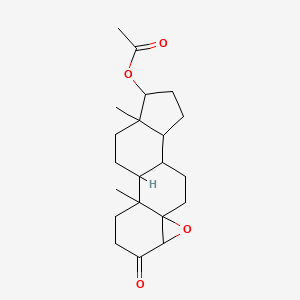
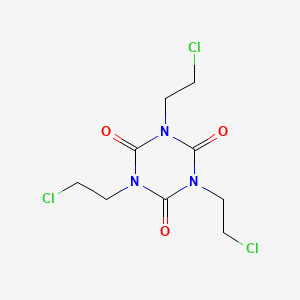
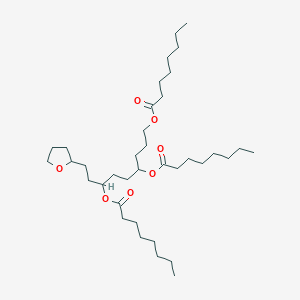
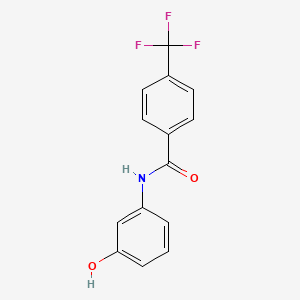

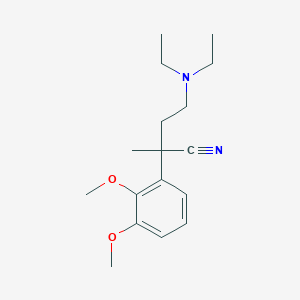
![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
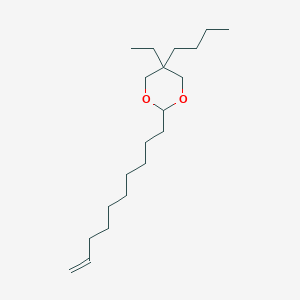
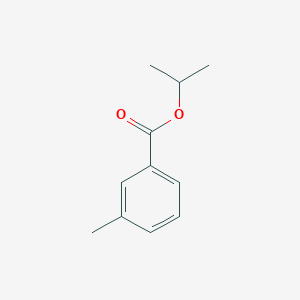
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
